N-(2-Chloro-4-hydroxy-6-iodopyridin-3-YL)pivalamide
Overview
Description
N-(2-Chloro-4-hydroxy-6-iodopyridin-3-YL)pivalamide is a chemical compound with the molecular formula C10H12ClIN2O2 and a molecular weight of 354.57 g/mol . This compound is characterized by the presence of a pyridine ring substituted with chlorine, iodine, and a hydroxyl group, along with a pivalamide group. It is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
N-(2-Chloro-4-hydroxy-6-iodopyridin-3-YL)pivalamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
“N-(2-Chloro-4-hydroxy-6-iodopyridin-3-YL)pivalamide”, also known as C16, is a potent inhibitor of mammalian cyclic GMP-AMP synthase (cGAS). cGAS is an enzyme responsible for the detection of viral and bacterial DNA in cells. By inhibiting cGAS, C16 can potentially interfere with the immune response to these pathogens.
Safety and Hazards
Preparation Methods
The synthesis of N-(2-Chloro-4-hydroxy-6-iodopyridin-3-YL)pivalamide typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine derivative, which is then subjected to halogenation to introduce the chlorine and iodine atoms.
Pivalamide Formation: The final step involves the formation of the pivalamide group through an amide coupling reaction with pivalic acid or its derivatives.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(2-Chloro-4-hydroxy-6-iodopyridin-3-YL)pivalamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form a carbonyl group, or reduction to form a hydrogenated derivative.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
N-(2-Chloro-4-hydroxy-6-iodopyridin-3-YL)pivalamide can be compared with other halogenated pyridine derivatives, such as:
N-(2-Chloro-6-iodopyridin-3-yl)pivalamide: Similar structure but lacks the hydroxyl group.
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide: Contains a formyl group instead of a hydroxyl group.
N-(2-Chloro-4-(dimethoxymethyl)-6-iodopyridin-3-yl)pivalamide: Features a dimethoxymethyl group.
The presence of the hydroxyl group in this compound distinguishes it from these similar compounds, potentially leading to different reactivity and applications.
Properties
IUPAC Name |
N-(2-chloro-6-iodo-4-oxo-1H-pyridin-3-yl)-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClIN2O2/c1-10(2,3)9(16)14-7-5(15)4-6(12)13-8(7)11/h4H,1-3H3,(H,13,15)(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCSGUAFIACQEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(NC(=CC1=O)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClIN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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